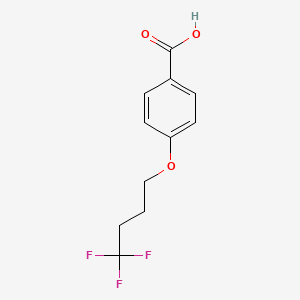

4-(4,4,4-Trifluorobutoxy)benzoic acid

Description

4-(4,4,4-Trifluorobutoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a trifluorobutoxy substituent at the para position of the benzene ring. This structural feature distinguishes it from simpler benzoic acid analogs and imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are advantageous in pharmaceutical and materials science applications . Its synthesis and applications align with fluorinated intermediates used in drug development, such as pranlukast precursors .

Properties

IUPAC Name |

4-(4,4,4-trifluorobutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c12-11(13,14)6-1-7-17-9-4-2-8(3-5-9)10(15)16/h2-5H,1,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEGPQCVTKBJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,4-Trifluorobutoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 4,4,4-trifluorobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,4-Trifluorobutoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) to form carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the trifluorobutoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

4-(4,4,4-Trifluorobutoxy)benzoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(4,4,4-Trifluorobutoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluorobutoxy group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to the modulation of enzyme activity and receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk : The phenylbutoxy group in 4-(4-Phenylbutoxy)-benzoic acid introduces steric bulk, which may hinder receptor binding compared to the linear trifluorobutoxy chain .

- Acid Strength : The electron-withdrawing trifluoromethyl group in the target compound likely enhances acidity relative to 4-hydroxybenzoic acid, affecting its solubility and reactivity .

Biological Activity

4-(4,4,4-Trifluorobutoxy)benzoic acid is a compound that has garnered attention in various research fields due to its unique chemical structure and potential biological activities. Its applications span across agricultural chemicals, pharmaceutical development, and polymer science. This article delves into the biological activities associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C₁₃H₁₃F₃O₃

- Molecular Weight : 290.24 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 260 °C

- Melting Point : 120 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound has shown potential as an antimicrobial agent. Research indicates that derivatives of benzoic acid can inhibit the growth of various bacteria and fungi.

- In vitro studies have demonstrated that certain derivatives exhibit significant antifungal properties against strains such as Candida and Aspergillus species.

-

Anti-inflammatory Properties

- Similar compounds in the benzoic acid family have been studied for their anti-inflammatory effects. They are often incorporated into formulations aimed at reducing inflammation and pain.

- The mechanism typically involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

-

Agricultural Applications

- The compound serves as an intermediate in the synthesis of herbicides, aiding in the control of unwanted plant growth while minimizing environmental impacts.

- Its efficacy in agricultural applications is attributed to its ability to disrupt plant growth pathways.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Trifluoromethyl)benzoic acid | Candida albicans | 32 µg/mL |

| 4-(Trifluoromethyl)benzoic acid | Aspergillus niger | 64 µg/mL |

| 4-(Trifluoromethyl)benzoic acid | Escherichia coli | 128 µg/mL |

Note: Data derived from various studies on benzoic acid derivatives.

Study on Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory effects of benzoic acid derivatives, including this compound. The research indicated that these compounds could significantly reduce inflammation markers in cellular models by inhibiting COX-2 expression.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and microbial resistance.

- Cell Membrane Disruption : Antimicrobial activity may arise from the ability of the compound to disrupt microbial cell membranes.

- Signal Transduction Interference : It may interfere with signaling pathways associated with inflammation and immune responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.